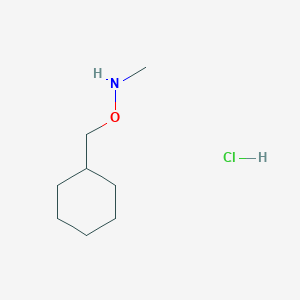

O-Cyclohexylmethyl-N-methyl-hydroxylamine hydrochloride

描述

O-Cyclohexylmethyl-N-methyl-hydroxylamine hydrochloride (CAS: 2270906-60-8) is a hydroxylamine derivative characterized by a cyclohexylmethyl group attached to the oxygen atom and a methyl group bonded to the nitrogen atom. This compound is synthesized as a hydrochloride salt to enhance its stability and solubility in polar solvents. With a purity of 95%, it serves as a critical intermediate in organic synthesis, particularly in the preparation of specialized pharmaceuticals or agrochemicals. Its structural complexity, featuring a bulky cyclohexylmethyl substituent, influences its physicochemical properties and reactivity compared to simpler hydroxylamine derivatives .

属性

IUPAC Name |

N-(cyclohexylmethoxy)methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO.ClH/c1-9-10-7-8-5-3-2-4-6-8;/h8-9H,2-7H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APCNFCBEVZTSHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNOCC1CCCCC1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

N-Methylation Followed by O-Cyclohexylmethylation

This method involves sequential alkylation of hydroxylamine hydrochloride. First, the nitrogen is methylated using dimethyl sulfate or methyl iodide under basic conditions (e.g., NaOH or KCO). The resulting N-methylhydroxylamine is then O-alkylated with cyclohexylmethyl bromide in a polar aprotic solvent (e.g., DMF or THF). Finally, treatment with HCl yields the hydrochloride salt.

Key Conditions

-

N-Methylation : 40–50°C, 2–4 hours, molar ratio of hydroxylamine:methylating agent = 1:1.2–1.5.

-

O-Cyclohexylmethylation : 60–80°C, 6–12 hours, base (e.g., NaH) to deprotonate the hydroxylamine oxygen.

Challenges : Competing N- and O-alkylation requires precise control. The bulky cyclohexylmethyl group may hinder O-alkylation, necessitating excess reagent or elevated temperatures.

Hydrolysis of O-Cyclohexylmethyl Acetone Oxime Ether

Synthesis of Acetone O-Cyclohexylmethyl Oxime Ether

Acetone oxime is reacted with cyclohexylmethyl bromide in the presence of a base (e.g., KCO) to form the oxime ether. Hydrolysis with concentrated HCl at 50–80°C liberates O-cyclohexylmethyl hydroxylamine, which is subsequently N-methylated using methyl sulfate.

Key Conditions

-

Oxime Ether Formation : Room temperature, 12–24 hours, acetone as solvent.

-

N-Methylation : 30–50°C, 1–2 hours, pH 9–10 maintained with NaOH.

Advantages : High regioselectivity for O-alkylation due to the oxime’s stability.

Reductive Amination of Cyclohexylmethyl Ketone

Oxime Formation and Reduction

Cyclohexylmethyl ketone is converted to its oxime using hydroxylamine hydrochloride. Catalytic hydrogenation (e.g., Pd/C or Ra-Ni) reduces the oxime to N-methylhydroxylamine. Subsequent HCl treatment forms the hydrochloride salt.

Key Conditions

Limitations : Over-reduction to the amine is a risk, requiring careful monitoring of hydrogen pressure and catalyst loading.

Hydrogenation of Nitrocyclohexylmethylmethane

Catalytic Hydrogenation Pathway

A nitro precursor, such as nitrocyclohexylmethylmethane, is hydrogenated using a palladium catalyst (e.g., Pd/C) in methanol. The reaction typically employs additives like diethylenetriaminepentaacetic acid (DTPA) to enhance selectivity for hydroxylamine over amine formation.

Key Conditions

-

Solvent : Methanol or ethanol.

Challenges : Synthesis of the nitro precursor is non-trivial and may require multi-step organic transformations.

Comparative Analysis of Methods

Critical Considerations in Synthesis

-

Regioselectivity : Bulky substituents like cyclohexylmethyl favor O-alkylation, but N-alkylation competes in the absence of protecting groups.

-

Acid Stability : The hydrochloride salt forms readily in acidic media, but prolonged exposure to HCl at high temperatures may degrade the product.

-

Solvent Choice : Methanol and ethanol are ideal for hydrogenation, while DMF enhances alkylation rates .

化学反应分析

O-Cyclohexylmethyl-N-methyl-hydroxylamine hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oximes or nitriles.

Reduction: It can be reduced to primary amines.

Substitution: It undergoes nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles. Common reagents used in these reactions include molecular iodine, n-BuLi, and various organolithium compounds

科学研究应用

Microbiological Applications

Antibacterial Activity

O-Cyclohexylmethyl-N-methyl-hydroxylamine hydrochloride has been identified as an effective antibacterial agent. Research indicates that it exhibits significant inhibitory effects against a range of Gram-positive and Gram-negative bacteria. Notably, it has shown efficacy against strains such as Staphylococcus aureus, Pseudomonas aeruginosa, and Burkholderia cenocepacia at low concentrations, making it a promising candidate for treating bacterial infections .

Biofilm Inhibition

The compound is also effective in inhibiting biofilm formation, which is crucial in managing chronic infections. Studies demonstrate that this compound can significantly reduce the formation of biofilms by pathogenic bacteria, thereby enhancing the effectiveness of antibacterial treatments .

Pharmaceutical Applications

Potential as a Therapeutic Agent

The compound's ability to inhibit bacterial growth suggests potential therapeutic uses. It may be developed into pharmaceutical formulations aimed at treating infections caused by resistant bacterial strains. The pharmacological profile indicates that it could be used in combination therapies to enhance efficacy against multi-drug resistant organisms .

Mechanism of Action

Research indicates that the mechanism through which this compound exerts its antibacterial effects involves interference with bacterial cell wall synthesis and biofilm stability. This dual action not only prevents the proliferation of bacteria but also disrupts existing biofilms, which are often resistant to conventional antibiotics .

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Study on Antibacterial Efficacy | Evaluate antibacterial properties against clinical isolates | Demonstrated MIC values lower than traditional antibiotics against Staphylococcus aureus and Pseudomonas aeruginosa |

| Biofilm Disruption Research | Assess ability to disrupt established biofilms | Significant reduction in biofilm biomass observed after treatment with this compound |

| Pharmacokinetics Study | Investigate absorption and metabolism | Found to have favorable pharmacokinetic properties with good oral bioavailability |

作用机制

The mechanism of action of O-Cyclohexylmethyl-N-methyl-hydroxylamine hydrochloride involves its interaction with molecular targets such as enzymes and DNA. It can covalently bind to apurinic/apyrimidinic (AP) DNA damage sites, inhibiting base excision repair (BER) and leading to an increase in DNA strand breaks and apoptosis . This mechanism is particularly relevant in its potential anti-tumor activity.

相似化合物的比较

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between O-cyclohexylmethyl-N-methyl-hydroxylamine hydrochloride and related compounds:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Key Structural Features |

|---|---|---|---|---|

| O-Cyclohexylmethyl-N-methyl-hydroxylamine HCl | C₈H₁₆ClNO* | ~177.68† | Hydroxylamine, cyclohexylmethyl, methyl | Bulky cyclohexylmethyl group; tertiary amine |

| N,O-Dimethylhydroxylamine HCl | C₂H₈ClNO | 109.54 | Hydroxylamine, dimethyl | Two methyl groups on N and O atoms |

| Methoxylamine HCl | CH₃ONH₂·HCl | 83.51 | Hydroxylamine, methyl | Simplest O-methylated hydroxylamine |

| N-(Cyclohexylmethyl)-N-methylamine HCl | C₈H₁₈ClN | 163.69 | Amine, cyclohexylmethyl, methyl | Amine backbone (no hydroxyl group) |

*Estimated formula based on substituent analysis; †Calculated based on formula.

Sources:

Physicochemical Properties

Solubility :

- O-Cyclohexylmethyl-N-methyl-hydroxylamine HCl : Likely less water-soluble due to the hydrophobic cyclohexylmethyl group. May require organic solvents (e.g., DMF, DMSO) for dissolution.

- N,O-Dimethylhydroxylamine HCl : Moderately water-soluble (polar dimethyl groups enhance solubility).

- Methoxylamine HCl : Highly water-soluble; commercially available as a 30% aqueous solution with 1–2% hydrochloric acid .

Stability :

- Methoxylamine HCl is hygroscopic and prone to decomposition under prolonged exposure to moisture or heat .

- N,O-Dimethylhydroxylamine HCl is stable under recommended storage (dry, 2–8°C) but may decompose upon contact with strong oxidizers .

- The cyclohexylmethyl group in the target compound likely enhances steric hindrance, improving stability against nucleophilic attacks but reducing reactivity in certain synthetic pathways .

常见问题

Q. What experimental design principles apply to developing stability-indicating assays for this compound?

- Methodology : Conduct forced degradation studies under acidic (0.1M HCl), alkaline (0.1M NaOH), oxidative (3% HO), and photolytic (ICH Q1B) conditions. Use HPLC-MS to identify degradation products (e.g., cyclohexanol derivatives) and validate method specificity per ICH Q2(R1) guidelines .

Q. How can researchers assess the ecological impact of this compound?

- Methodology : Perform OECD 301D biodegradability tests (28-day incubation, activated sludge). Evaluate acute aquatic toxicity using Daphnia magna (EC < 10 mg/L indicates high hazard). Mitigate groundwater contamination by implementing waste neutralization (pH 6–8) and solidification protocols before disposal .

Methodological Notes

- Synthesis Optimization : Factorial design (e.g., Box-Behnken) can model interactions between temperature, solvent ratio, and catalyst loading to maximize yield .

- Safety Protocols : Use PPE (nitrile gloves, goggles) and fume hoods during synthesis. First-aid measures for exposure include rinsing eyes with water (15 min) and seeking medical evaluation for inhalation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。